molecular formula C8H17N3O2 B1372644 4-(4-Morpholinyl)butanohydrazide CAS No. 1087616-69-0

4-(4-Morpholinyl)butanohydrazide

Cat. No.: B1372644
CAS No.: 1087616-69-0
M. Wt: 187.24 g/mol
InChI Key: ITWLSNLSUGHDKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinyl)butanohydrazide typically involves the reaction of morpholine with butanohydrazide under specific conditions. One common method involves the use of hydrazides of isonicotinic and salicylic acids, which react with morpholinyl and piperidinylbenzaldehyde to form the corresponding hydrazones . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)butanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The morpholine ring and butanohydrazide moiety can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted morpholine or butanohydrazide derivatives.

Scientific Research Applications

4-(4-Morpholinyl)butanohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyl)butanohydrazide involves its interaction with specific molecular targets and pathways. For example, morpholinyl-bearing compounds have been shown to modulate lysosomal pH by facilitating the transmembrane transport of chloride anions . This disruption of lysosomal pH homeostasis can lead to the inactivation of lysosomal enzymes and affect various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Morpholinyl)butanohydrazide include other morpholine derivatives and hydrazides, such as:

Uniqueness

This compound is unique due to its specific combination of a morpholine ring and a butanohydrazide moiety

Properties

IUPAC Name

4-morpholin-4-ylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c9-10-8(12)2-1-3-11-4-6-13-7-5-11/h1-7,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWLSNLSUGHDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652699
Record name 4-(Morpholin-4-yl)butanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087616-69-0
Record name 4-(Morpholin-4-yl)butanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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